molecular formula C21H26O4 B053403 Deoxyprednisolone-16-ene CAS No. 3103-17-1

Deoxyprednisolone-16-ene

Cat. No.: B053403
CAS No.: 3103-17-1
M. Wt: 342.4 g/mol
InChI Key: AXIAZKUMDZKRSI-SCVOTXIRSA-N
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Description

11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione is a synthetic steroid compound with significant applications in the pharmaceutical industry. It is known for its role as an intermediate in the synthesis of various corticosteroids, which are used for their anti-inflammatory and immunosuppressive properties .

Mechanism of Action

Target of Action

Deoxyprednisolone-16-ene, also known as 11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione, is a synthetic glucocorticoid . Its primary targets are the glucocorticoid receptors (GRs) that are expressed throughout the body .

Mode of Action

The compound binds to the glucocorticoid receptor, leading to changes in gene expression over hours to days . The short-term effects of corticosteroids like this compound include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Biochemical Pathways

Upon binding to the glucocorticoid receptor, this compound influences several biochemical pathways. These include the suppression of pro-inflammatory genes, leading to a decrease in the production of cytokines, chemokines, adhesion molecules, and inflammatory enzymes . This results in the compound’s anti-inflammatory and immunosuppressive properties .

Pharmacokinetics

It is known that glucocorticoids like this compound are generally well-absorbed and widely distributed in the body .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in inflammation and suppression of the immune response . This makes it useful in the treatment of a variety of conditions, including inflammatory and autoimmune diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can affect the stability of the compound . Additionally, individual patient factors, such as genetic variations in the glucocorticoid receptor, can influence the compound’s efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione typically involves multiple steps starting from simpler steroid precursors. One common method involves the hydroxylation of pregna-1,4,16-triene-3,20-dione at the 11beta and 21 positions. This can be achieved using reagents such as sodium hydroxide and methanol, followed by hydrolysis and crystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione undergoes various chemical reactions, including:

    Oxidation: Conversion to ketones or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like acetic anhydride .

Major Products

The major products formed from these reactions include various corticosteroid derivatives, which have significant pharmaceutical applications .

Scientific Research Applications

11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione is widely used in scientific research for its role in the synthesis of corticosteroids. These compounds are crucial in the study of inflammatory diseases, immune responses, and hormonal regulation. Additionally, it serves as a key intermediate in the development of new therapeutic agents for conditions such as asthma, arthritis, and autoimmune disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione is unique due to its specific hydroxylation pattern, which makes it a valuable intermediate in the synthesis of various corticosteroids. Its structural features allow for targeted modifications, leading to the development of a wide range of therapeutic agents .

Properties

IUPAC Name

(8S,9S,10R,11S,13S,14S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h6-9,14-15,17,19,22,24H,3-5,10-11H2,1-2H3/t14-,15-,17-,19+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIAZKUMDZKRSI-SCVOTXIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CC=C2C(=O)CO)CCC4=CC(=O)C=CC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC=C2C(=O)CO)CCC4=CC(=O)C=C[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3103-17-1
Record name Deoxyprednisolone-16-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003103171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEOXYPREDNISOLONE-16-ENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/690A9G75VL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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